molecular formula C12H17FN4O B6434948 N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2548999-44-4

N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide

Cat. No.: B6434948
CAS No.: 2548999-44-4
M. Wt: 252.29 g/mol
InChI Key: GBXDYRCMWNERDA-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic small molecule featuring a piperidine core substituted with a fluoropyrimidine ring at the 1-position and an N-methylacetamide group at the 4-position. The fluorine atom at the 5-position of the pyrimidine ring enhances metabolic stability and modulates electronic properties, making this compound a candidate for drug discovery, particularly in kinase inhibition or nucleotide analog research.

Properties

IUPAC Name

N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O/c1-9(18)16(2)10-3-5-17(6-4-10)12-11(13)7-14-8-15-12/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXDYRCMWNERDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=NC=NC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions. One common method includes the use of piperidine-4-carboxylic acid and 5-fluoropyrimidine as starting materials, which undergo a series of reactions including amide formation and methylation . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis . The piperidine ring may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility : The chloroacetyl analog () is synthetically simpler, while the fluoropyrimidine variant requires specialized coupling reactions for pyrimidine installation.
  • Biological Data Gap: No direct comparative studies or activity data for the target compound are available in the provided evidence. Conclusions are drawn from structural analogs and functional group chemistry.
  • Therapeutic Potential: Fluoropyrimidine-containing compounds are prevalent in oncology (e.g., 5-fluorouracil analogs), suggesting possible antiproliferative applications for the target molecule .

Biological Activity

N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide, a compound of significant interest in medicinal chemistry, is recognized for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C_{12}H_{15}F_{N}_{4}O
  • Molecular Weight : 241.27 g/mol
  • SMILES Notation : CC(=O)N1CCCCC1N(C)C2=C(N=C(N=C2)F)C=N1

This structure features a piperidine ring substituted with a fluorinated pyrimidine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that fluorinated compounds, including this compound, exhibit significant anticancer properties. The presence of fluorine in the molecular structure enhances the potency and selectivity of these compounds against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study investigated the cytotoxic effects of several fluorinated analogues on human cancer cell lines. The results indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity:

CompoundCell LineCC50 (µM)
1aHeLa< 0.019
1cLLC-MK2< 20
10aHeLa< 400

The CC50 value represents the concentration required to inhibit cell growth by 50%. Notably, compound 1a showed potent activity against the HeLa cell line, suggesting that modifications to the piperidine or pyrimidine components can significantly influence anticancer efficacy .

Antiviral Activity

In addition to anticancer properties, this compound has been evaluated for antiviral activity. The compound was tested against various viral strains in vitro.

Findings from Antiviral Studies

The antiviral screening revealed that certain fluorinated derivatives exhibited promising inhibitory effects on viral replication:

CompoundVirus TypeIC50 (µM)
1eInfluenza A< 25
1gHIV< 50
10dHerpes Simplex< 100

The IC50 value indicates the concentration required to inhibit viral replication by 50%, highlighting the potential use of this compound in developing antiviral therapies .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
  • Modulation of Receptor Activity : It may interact with various cellular receptors, influencing signaling pathways critical for tumor growth and viral life cycles.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells through intrinsic apoptotic pathways.

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